![molecular formula C17H20FNO3 B275566 2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol](/img/structure/B275566.png)
2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol is a chemical compound that is commonly used in scientific research. It is also known as FTY720 or fingolimod.
Mécanisme D'action
2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol acts by binding to sphingosine-1-phosphate (S1P) receptors, which are present on the surface of various cells including lymphocytes. This binding prevents the egress of lymphocytes from lymphoid organs, thereby reducing their circulation in the blood and their infiltration into tissues. This leads to a decrease in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol has been shown to have various biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, decrease the production of pro-inflammatory cytokines, and increase the production of anti-inflammatory cytokines. It has also been shown to reduce the expression of adhesion molecules on endothelial cells, which prevents the infiltration of immune cells into tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol has several advantages for lab experiments. It is a potent and selective S1P receptor modulator, which makes it a valuable tool for studying the role of S1P receptors in various biological processes. It is also relatively stable and easy to handle in the lab. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol. One area of interest is its potential use in the treatment of other autoimmune diseases such as rheumatoid arthritis and lupus. Another area of interest is its potential use in cancer therapy, as it has been shown to have anti-tumor effects in some studies. Finally, further research is needed to understand the long-term effects of 2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol on the immune system and other physiological systems.
Méthodes De Synthèse
2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol can be synthesized by reacting 2-(4-hydroxyphenyl)ethanol with 4-(4-fluorobenzyl)phenylmethanamine in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as methanol or ethanol.
Applications De Recherche Scientifique
2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory and anti-inflammatory effects, which make it a promising candidate for the treatment of various autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C17H20FNO3 |
|---|---|
Poids moléculaire |
305.34 g/mol |
Nom IUPAC |
2-[4-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]ethanol |
InChI |
InChI=1S/C17H20FNO3/c1-21-17-10-14(4-7-16(17)22-9-8-20)12-19-11-13-2-5-15(18)6-3-13/h2-7,10,19-20H,8-9,11-12H2,1H3 |
Clé InChI |
AYWVPBZXEZKZKU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OCCO |
SMILES canonique |
COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)
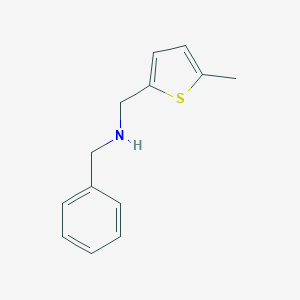
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)
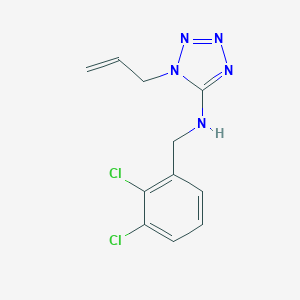
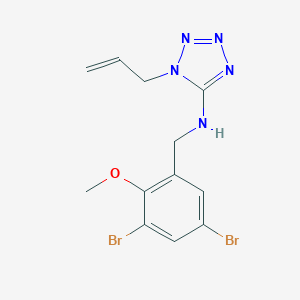
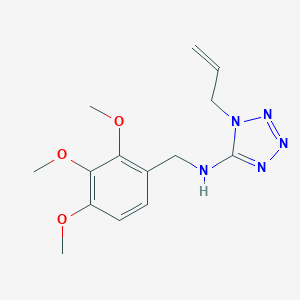
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275493.png)
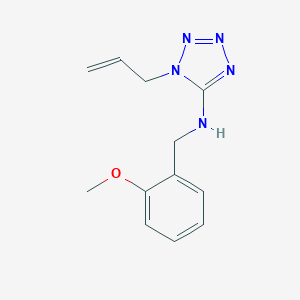
![4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B275497.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine](/img/structure/B275498.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)
![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)
![N-tert-butyl-2-{4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275502.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275506.png)